

Discovery and natural occurrence of 2,3-Dioxopropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dioxopropanoic acid*

Cat. No.: *B14150414*

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dioxopropanoic Acid**: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dioxopropanoic acid, more commonly known in scientific literature as ketomalonic acid or mesoxalic acid, is a dicarboxylic ketonic acid with the chemical formula $C_3H_2O_5$. Despite its simple structure, it is a reactive molecule with a documented, albeit not extensively studied, presence in various biological and environmental systems. Early research, dating back to the mid-20th century, identified its role in enzymatic reactions, and subsequent studies have revealed its natural occurrence in plants, atmospheric aerosols, and as a byproduct of water treatment processes. This technical guide provides a comprehensive overview of the discovery and natural occurrence of **2,3-dioxopropanoic acid**, detailing its biochemical context, methods for its detection, and quantitative data where available. It is essential to distinguish **2,3-dioxopropanoic acid** (a 3-carbon α -keto dicarboxylic acid) from the structurally different and metabolically distinct oxaloacetic acid (a 4-carbon α -keto dicarboxylic acid), a key intermediate in the citric acid cycle.

Discovery and Nomenclature

The study of **2,3-dioxopropanoic acid** and its involvement in biological reactions has been documented since at least 1958, with early work focusing on its enzymatic conversion.[\[1\]](#)[\[2\]](#) It is

commonly referred to by several synonyms, which are often used interchangeably in the literature:

- Ketomalonic acid
- Mesoxalic acid
- Oxomalonic acid

In aqueous solutions, **2,3-dioxopropanoic acid** readily hydrates to form dihydroxymalonic acid ($C_3H_4O_6$), a stable geminal diol.^[3] Many commercial sources and older literature refer to this hydrated form when discussing "mesoxalic acid monohydrate."^{[3][4]}

Natural Occurrence and Biosynthesis

2,3-Dioxopropanoic acid is found in a variety of natural and anthropogenic environments. Its formation is attributed to both biological processes and chemical oxidation of organic precursors.

Plant Kingdom

2,3-Dioxopropanoic acid has been identified as a natural constituent in certain plants.

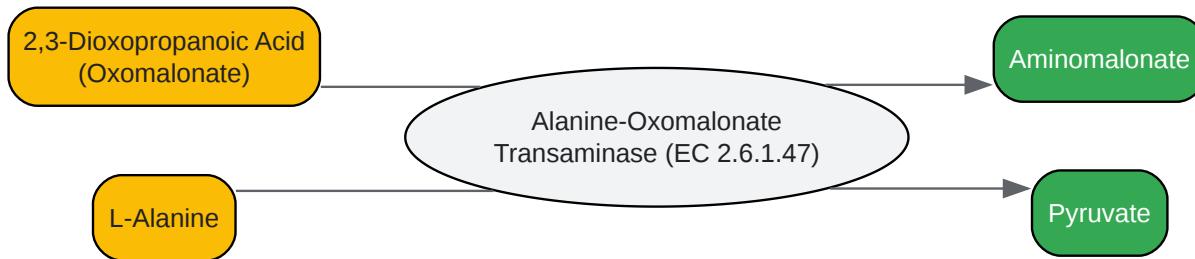
- Alfalfa (*Medicago sativa*): This is one of the most cited plant sources of ketomalonic acid.^{[3][5]} While its precise physiological role in alfalfa is not fully elucidated, its presence is confirmed through metabolomic studies. A study on ensiled alfalfa showed changes in the relative concentration of ketomalonic acid during fermentation, indicating it is a dynamic component of the plant's metabolome.^{[1][6]}
- Cereals: Various cereals and cereal products are reported to contain ketomalonic acid.^[5] However, specific quantitative data across different cereal species are limited in the current literature. Regulations in some regions list maximum permissible levels for pesticide derivatives of mesoxalic acid in cereal grains, indirectly acknowledging its matrix presence.^{[7][8]}
- Beet Molasses: Dihydroxymalonic acid, the hydrated form of **2,3-dioxopropanoic acid**, has been found in beet molasses.^[3]

Atmospheric Chemistry

Ketomalonic acid is a recognized component of atmospheric aerosols. Its presence is linked to the photochemical oxidation of other organic molecules.

- Formation from Malonic Acid: It is suggested that ketomalonic acid is produced in the atmosphere via the oxidation of malonic acid (C₃).[\[9\]](#) This process is part of the atmospheric aging of organic aerosols. Malonic acid itself can be a photooxidation product of larger dicarboxylic acids like succinic acid (C₄).[\[10\]](#)
- Aerosol Concentrations: Measurements in atmospheric aerosols have provided quantitative data on its abundance. For instance, in dust-laden air masses over the Arabian Sea, concentrations of ketomalonic acid have been recorded.

Environmental Contamination


The reactivity of certain organic pollutants can lead to the formation of **2,3-dioxopropanoic acid**.

- Water Disinfection Byproduct: The ozonation of drinking water containing natural organic matter, particularly fulvic acids, can lead to the formation of ketomalonic acid as a disinfection byproduct.[\[11\]](#)[\[12\]](#) Its concentration has been shown to increase with the applied ozone dose.[\[11\]](#)
- Degradation of Pollutants: Advanced oxidation processes used to degrade pharmaceuticals like acetaminophen can produce ketomalonic acid as an intermediate degradation byproduct.[\[13\]](#)
- Allelopathy: The invasive plant *Phragmites australis* releases gallic acid, which upon degradation by UV light, produces mesoxalic acid. This acts as a toxin to other susceptible plants.[\[14\]](#)

Biochemical Involvement

The known biochemical role of **2,3-dioxopropanoic acid** is limited but significant, primarily involving amino acid metabolism.

- Alanine-Oxomalonate Transaminase: **2,3-Dioxopropanoic acid** (oxomalonate) is a substrate for the pyridoxal-phosphate dependent enzyme alanine-oxomalonate transaminase (EC 2.6.1.47). This enzyme catalyzes the transfer of an amino group from L-alanine to oxomalonate, yielding pyruvate and aminomalonate.[2][15][16] This reaction links **2,3-dioxopropanoic acid** to the metabolic pathways of both alanine and pyruvate.

[Click to download full resolution via product page](#)

Enzymatic conversion of **2,3-Dioxopropanoic Acid**.

Quantitative Data Summary

The following table summarizes the available quantitative data for **2,3-dioxopropanoic acid** in various matrices.

Matrix	Concentration / Detection Limit	Method of Analysis	Reference(s)
Atmospheric Aerosols (Arabian Sea)	1.48 - 5.51 ng/m ³	GC/MS	
Ozonated Drinking Water	Method Detection Limit: 0.2 µg/L	DNPH-LC-ESI-MS/MS	[17][18]
Alfalfa (Medicago sativa)	Relative concentration changes reported during ensiling; absolute values not specified.	GC-MS Metabolomics	[1][6]
Cereal Grains	MRL for a derivative (Meta-nitrophenyl-hydrazone-mesoxalic acid diethyl ether) is 0.1 mg/kg.	Not Specified	[7][8]

Experimental Protocols

The detection and quantification of the highly polar and reactive **2,3-dioxopropanoic acid** in complex matrices typically require a derivatization step to improve its chromatographic properties and detection sensitivity.

Protocol: Determination in Water by DNPH Derivatization and LC-ESI-MS/MS

This protocol is adapted from established methods for analyzing ketoacids in drinking water. [17][18]

1. Objective: To quantify **2,3-dioxopropanoic acid** (ketomalonic acid) in aqueous samples.
2. Principle: The carbonyl groups of ketomalonic acid are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones. These derivatives are then separated by reverse-phase liquid chromatography and detected with high sensitivity and

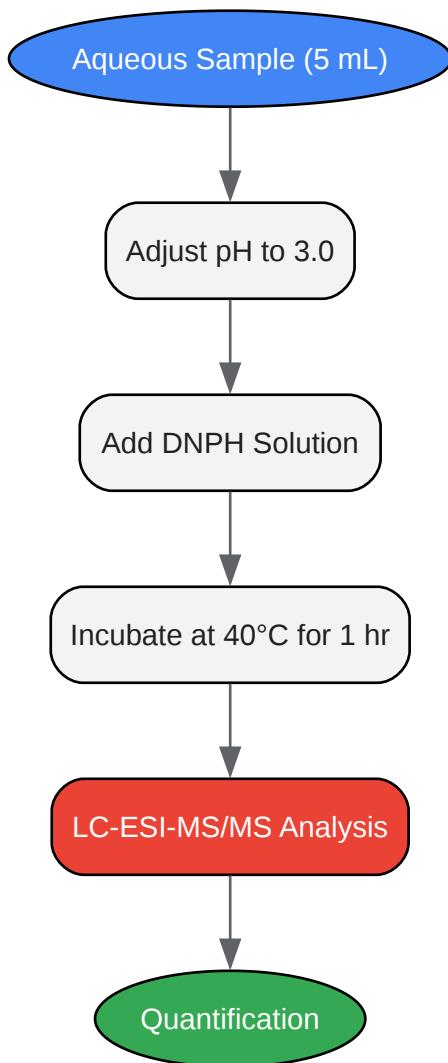
specificity using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

3. Reagents and Materials:

- **2,3-Dioxopropanoic acid** standard
- 2,4-Dinitrophenylhydrazine (DNPH), 50% water solution
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- Internal Standard: Pyruvic acid-2-¹³C sodium salt
- 0.22 µm syringe filters

4. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple-quadrupole mass spectrometer with an ESI source
- C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)


5. Procedure:

- Preparation of DNPH Solution (3 g/L): Dissolve 600 mg of DNPH in 100 mL of acetonitrile.
- Sample Preparation and Derivatization:
 - Take 5 mL of the aqueous sample.
 - Adjust the sample pH to ~3.0 using HCl or NaOH.
 - Add 100 µL of the 3 g/L DNPH solution.

- Spike with internal standard (e.g., to a final concentration of 100 µg/L).
- Incubate the mixture in a water bath at 40°C for 1 hour.
- LC-MS/MS Analysis:
 - After derivatization, filter the sample if necessary and inject it into the LC-MS/MS system.
 - LC Conditions (Example):
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: Start with 10% B, hold for 1 min; ramp to 50% B over 4 min; ramp to 100% B over 2 min, hold for 1 min; return to 10% B for 1 min.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 30°C
 - MS/MS Conditions (Negative ESI Mode):
 - Optimize source parameters (e.g., gas temperature: 300°C, nebulizer pressure: 35 psi, capillary voltage: 3000 V).
 - Determine the specific precursor-to-product ion transitions for the DNPH derivative of ketomalonic acid in Multiple Reaction Monitoring (MRM) mode.

6. Quantification:

- Construct a calibration curve using standards prepared in a similar matrix, plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Due to potential matrix effects, the standard addition method is recommended for accurate quantification in complex samples.[17][18]

[Click to download full resolution via product page](#)

Workflow for LC-MS/MS analysis of **2,3-Dioxopropanoic Acid**.

Conclusion

2,3-Dioxopropanoic acid (ketomalonic acid) is a naturally occurring dicarboxylic acid found in plants and formed through atmospheric chemical processes. While its discovery dates back over half a century, its biological roles, particularly in signaling and broader metabolic networks, remain largely unexplored, with its participation in an aminotransferase reaction being the most well-defined biochemical function. The development of sensitive analytical techniques, such as LC-MS/MS following derivatization, has enabled its detection at trace levels in environmental samples, highlighting its importance as a disinfection byproduct and an intermediate in atmospheric chemistry. For researchers in drug development and life sciences, **2,3-**

dioxopropanoic acid represents a potentially interesting small molecule, though further investigation is required to fully understand its physiological relevance and metabolic pathways in mammals. The existing data, summarized herein, provide a solid foundation for future research into this intriguing and reactive metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. DSpace [deposit.ub.edu]
- 3. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]
- 4. Single determination of α -ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of metabolome and bacterial community dynamics in ensiled *Medicago sativa* inoculated without or with *Lactobacillus plantarum* or *Lactobacillus buchneri* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.fas.usda.gov [apps.fas.usda.gov]
- 8. globexpert.ru [globexpert.ru]
- 9. airies.or.jp [airies.or.jp]
- 10. Long-term (2001–2013) observations of water-soluble dicarboxylic acids and related compounds over the western North Pacific: trends, seasonality and source apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and natural occurrence of 2,3-Dioxopropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14150414#discovery-and-natural-occurrence-of-2-3-dioxopropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com